molecular formula C28H20BrN3O6 B10872874 2-(4-bromophenyl)-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-bromophenyl)-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B10872874
M. Wt: 574.4 g/mol
InChI Key: RSUYWQUFEXIPGX-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a complex organic compound that features a combination of bromophenyl, pyrazolyl, and isoindolinecarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form the intermediate 2-(4-bromophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE: Shares structural similarities with other bromophenyl and pyrazolyl derivatives.

    5-(4-BROMOPHENYL)-2-FURALDEHYDE N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOSEMICARBAZONE: Another compound with a bromophenyl and pyrazolyl moiety.

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C28H20BrN3O6

Molecular Weight

574.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C28H20BrN3O6/c1-16-24(27(36)32(30(16)2)20-6-4-3-5-7-20)31-25(34)21-13-10-18(14-22(21)26(31)35)28(37)38-15-23(33)17-8-11-19(29)12-9-17/h3-14H,15H2,1-2H3

InChI Key

RSUYWQUFEXIPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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